molecular formula C25H21NO4 B6270840 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid CAS No. 2580200-80-0

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid

Katalognummer: B6270840
CAS-Nummer: 2580200-80-0
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: HWWCHZDROCPSDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a benzoic acid moiety attached to a cyclopropyl group, which is further linked to a fluorenylmethoxycarbonyl (Fmoc) protected amino group. This structure imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the cyclopropyl amine intermediate, which is then protected with the Fmoc group. The protected amine is subsequently coupled with a benzoic acid derivative under appropriate reaction conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting efficient catalysts, optimizing reaction temperatures and times, and employing purification techniques like recrystallization or chromatography to obtain the desired product in high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amine.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents for Fmoc deprotection include piperidine or hydrazine.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3) or halogenating agents (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction will produce the free amine.

Wissenschaftliche Forschungsanwendungen

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid involves its interaction with specific molecular targets. The Fmoc group provides protection during synthetic processes, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety, a cyclopropyl group, and an Fmoc-protected amino group. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

2580200-80-0

Molekularformel

C25H21NO4

Molekulargewicht

399.4 g/mol

IUPAC-Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]benzoic acid

InChI

InChI=1S/C25H21NO4/c27-23(28)20-11-5-6-12-22(20)25(13-14-25)26-24(29)30-15-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28)

InChI-Schlüssel

HWWCHZDROCPSDH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC=CC=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.